molecular formula C13H17N7O2 B11505011 Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-

Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-

Cat. No.: B11505011
M. Wt: 303.32 g/mol
InChI Key: CPQSEPWTDBIABD-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]- is a complex organic compound with a molecular formula of C13H17N7O2 . This compound features a unique structure that includes a pyrrolidine ring, a triazine ring, and a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]- involves multiple steps. One common method includes the reaction of 4-methoxy-6-chloro-1,3,5-triazine with pyrrolidine under basic conditions to form the intermediate compound. This intermediate is then reacted with 5-methyl-1H-[1,2,3]triazole-4-carbaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted products .

Scientific Research Applications

Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]- is unique due to its combination of pyrrolidine, triazine, and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17N7O2

Molecular Weight

303.32 g/mol

IUPAC Name

1-[1-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyltriazol-4-yl]ethanone

InChI

InChI=1S/C13H17N7O2/c1-8-10(9(2)21)17-18-20(8)12-14-11(15-13(16-12)22-3)19-6-4-5-7-19/h4-7H2,1-3H3

InChI Key

CPQSEPWTDBIABD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=NC(=NC(=N2)OC)N3CCCC3)C(=O)C

solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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